![molecular formula C11H14O B14184750 1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene CAS No. 833460-90-5](/img/structure/B14184750.png)
1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene: is an organic compound with the molecular formula C11H14O It is a derivative of benzene, characterized by the presence of two methyl groups and a prop-1-en-1-yloxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene can be synthesized through several methods. One common approach involves the alkylation of 1,3-dimethylbenzene (m-xylene) with prop-1-en-1-ol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups or the prop-1-en-1-yloxy group can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-5-[(prop-1-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparaison Avec Des Composés Similaires
1,2-Dimethoxy-4-(1-propenyl)benzene (Methyl isoeugenol): Similar structure with methoxy groups instead of methyl groups.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains methoxy groups and a different alkyl group.
Uniqueness: 1,3-Dimethyl-5-[(prop-1-en-1-yl)oxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
833460-90-5 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1,3-dimethyl-5-prop-1-enoxybenzene |
InChI |
InChI=1S/C11H14O/c1-4-5-12-11-7-9(2)6-10(3)8-11/h4-8H,1-3H3 |
Clé InChI |
ZUMMNQOGRXBIIT-UHFFFAOYSA-N |
SMILES canonique |
CC=COC1=CC(=CC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


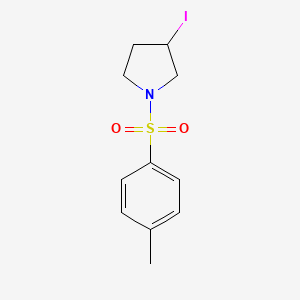
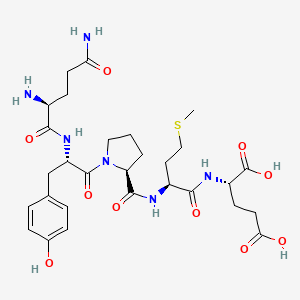
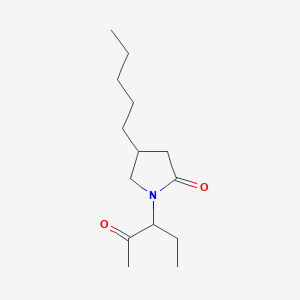
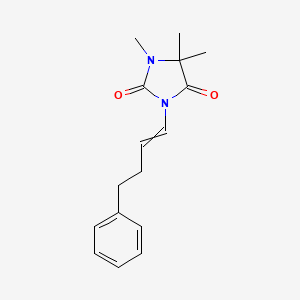
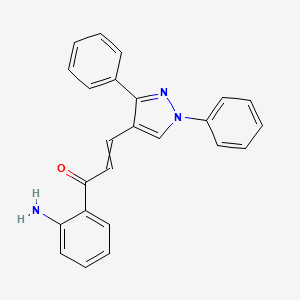
![Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184703.png)
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)
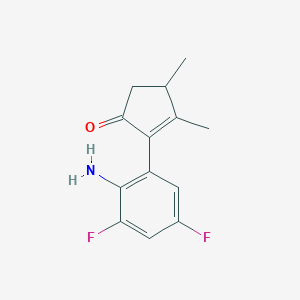
![(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B14184713.png)

![3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl-](/img/structure/B14184726.png)
![Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184732.png)
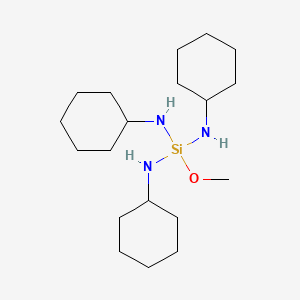
![3-{[tert-Butyl(dimethyl)silyl]oxy}-1-methylpyrrolidine-2,5-dione](/img/structure/B14184760.png)
